2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE
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Overview
Description
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, including the introduction of methoxy groups and the formation of the sulfonamide linkage. Common reagents used in the synthesis include methoxybenzene derivatives and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pathways involved may include inhibition of bacterial enzymes or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with similar methoxy groups but different pharmacological properties.
2,5-Dimethoxy-4-methylphenethylamine: Another compound with methoxy groups, known for its psychoactive effects.
Uniqueness
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties. Unlike other methoxy-substituted compounds, this compound’s sulfonamide group allows it to interact with a different set of molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14(15-7-9-16(10-8-15)20(2,3)4)21-26(22,23)19-13-17(24-5)11-12-18(19)25-6/h7-14,21H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPYBUYXFBJRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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